2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo-
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Overview
Description
2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- is a heterocyclic compound with the molecular formula C6H3N5S. This compound is notable for its unique structure, which includes both nitrile and thioxo groups, making it a valuable molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dicyanopyrazine with thiourea in the presence of a base, such as sodium ethoxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, substituted pyrazines.
Scientific Research Applications
2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,6-Dicyanopyridine: Similar in structure but lacks the thioxo group.
5-Amino-3-thioxo-3,4-dihydro-2,6-pyrazinedicarbonitrile: A closely related compound with similar functional groups.
Uniqueness: 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- is unique due to the presence of both nitrile and thioxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
94053-73-3 |
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Molecular Formula |
C6H3N5S |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
2-amino-6-sulfanylidene-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C6H3N5S/c7-1-3-5(9)11-6(12)4(2-8)10-3/h(H3,9,11,12) |
InChI Key |
SYHLDSRBBCJHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(NC(=S)C(=N1)C#N)N |
Origin of Product |
United States |
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